molecular formula C16H22Cl4N2O B11990799 N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide

N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide

Cat. No.: B11990799
M. Wt: 400.2 g/mol
InChI Key: FCNGZUIAVWZJLA-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide is a synthetic organic compound with the molecular formula C16H22Cl4N2O. It is characterized by the presence of multiple chlorine atoms and an octanamide group, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide typically involves the reaction of 2-chloroaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H22Cl4N2O

Molecular Weight

400.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide

InChI

InChI=1S/C16H22Cl4N2O/c1-2-3-4-5-6-11-14(23)22-15(16(18,19)20)21-13-10-8-7-9-12(13)17/h7-10,15,21H,2-6,11H2,1H3,(H,22,23)

InChI Key

FCNGZUIAVWZJLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1Cl

Origin of Product

United States

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